molecular formula C5H3BrCl2N2 B567944 4-(Bromomethyl)-2,6-dichloropyrimidine CAS No. 1289387-93-4

4-(Bromomethyl)-2,6-dichloropyrimidine

Cat. No.: B567944
CAS No.: 1289387-93-4
M. Wt: 241.897
InChI Key: OHBJRACKKNYCNS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-dichloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of bromomethyl and dichloro substituents at the 4th and 2nd, 6th positions, respectively. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dichloropyrimidine typically involves the bromination of 2,6-dichloropyrimidine. One common method is the radical bromination of 2,6-dichloropyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,6-dichloropyrimidine in an appropriate solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
  • Reflux the reaction mixture for several hours.
  • After completion, cool the reaction mixture and filter off the precipitated succinimide.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The purification steps may involve distillation, crystallization, or other separation techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrimidines.

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom, forming a methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyrimidines.

Scientific Research Applications

4-(Bromomethyl)-2,6-dichloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dichloropyrimidine depends on its specific application. In general, the compound can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of nucleic acid function, which is particularly relevant in its potential use as an antiviral or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrimidine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)-2,6-dichloropyrimidine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    4-(Methyl)-2,6-dichloropyrimidine: Lacks the halogen substituent on the methyl group, resulting in different chemical properties and reactivity.

Uniqueness

4-(Bromomethyl)-2,6-dichloropyrimidine is unique due to the presence of both bromomethyl and dichloro substituents, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in the development of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

4-(bromomethyl)-2,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBJRACKKNYCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693747
Record name 4-(Bromomethyl)-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-93-4
Record name 4-(Bromomethyl)-2,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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